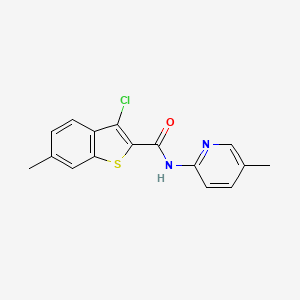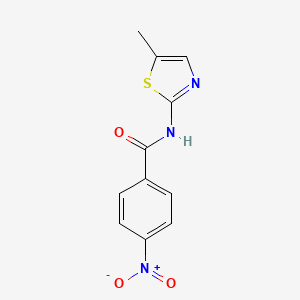![molecular formula C13H9ClN2O2S B5694112 3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidinedione derivatives, such as the one you mentioned, are a class of compounds that have been studied for their potential biological activities . They often contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of such compounds typically includes a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is often substituted with various functional groups .Chemical Reactions Analysis
The chemical reactions involving pyrimidinedione derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can depend on their specific structure and the functional groups they contain .Aplicaciones Científicas De Investigación
Cancer Research: CDK2 Inhibition
Compounds with the pyrimidine scaffold, such as 3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione , have been explored for their potential as CDK2 inhibitors . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. These compounds can selectively target tumor cells, offering a pathway to develop novel anticancer therapies. The effectiveness of these inhibitors can be assessed through biological evaluations and molecular modeling investigations.
Antitubercular Agents
The pyrimidine derivatives are also being studied for their antitubercular properties . Tuberculosis (TB) remains a significant global health challenge, and the development of new anti-TB compounds is crucial. The structure-activity relationships of pyrimidine derivatives provide insights into the contributions of different substitutions on the pyrimidine ring, which can lead to the discovery of potent antitubercular agents with favorable pharmacokinetic properties.
Antioxidant and Anti-inflammatory Activities
Research has indicated that pyrimidine derivatives exhibit antioxidant properties, particularly in inhibiting lipid peroxidation . These compounds can also interact with enzymes like lipoxygenase (LOX), suggesting potential anti-inflammatory applications. Such activities make them valuable for studies aimed at treating oxidative stress-related diseases.
Drug Design and Synthesis
The pyrimidine core is a versatile scaffold in drug design. It allows for the synthesis of a variety of derivatives with potential therapeutic applications . The design process involves incorporating different functional groups and assessing their impact on the biological activity of the compounds. This approach can lead to the discovery of new drugs with novel mechanisms of action.
Molecular Docking and ADMET Studies
Molecular docking simulations are crucial for understanding how pyrimidine derivatives interact with their target proteins . These studies can confirm the fit of the compounds into the active site of the target and identify essential interactions. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to predict the pharmacokinetic properties and drug-likeness of these compounds, aiding in the optimization of their structures for better antitumor activity.
Cell Cycle Progression and Apoptosis Induction
Some pyrimidine derivatives have shown significant effects on cell cycle progression and apoptosis induction within certain cell lines . These findings are crucial for cancer research, as they can lead to the development of compounds that can induce cell death in cancer cells, thereby inhibiting tumor growth.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit cdk2, thereby halting cell cycle progression . This inhibition can lead to apoptosis, or programmed cell death, within cancer cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This disruption can lead to the halt of cell proliferation, a key factor in the growth of cancer cells .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . These effects can lead to a reduction in tumor size and potentially halt the progression of the disease .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-6-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c1-7-5-10-11(19-7)15-13(18)16(12(10)17)9-4-2-3-8(14)6-9/h2-6H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDMEKJXJHMFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-2-hydroxy-6-methylthieno[2,3-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5694038.png)




![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)